molecular formula C18H14N4 B1664255 4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline CAS No. 607737-87-1

4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline

Cat. No. B1664255
M. Wt: 286.3 g/mol
InChI Key: KJTYZDORHCDZPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would likely exhibit aromaticity due to the presence of the quinoline and pyrazole rings, which are both aromatic systems. The presence of nitrogen in these rings would also likely result in interesting chemical properties .

Scientific Research Applications

1. ALK5 Inhibition and Biological Evaluation

A series of compounds including 4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline derivatives have been synthesized and evaluated for their inhibitory activity against ALK5, a type 1 receptor kinase. These compounds, specifically the 6-quinolinyl pyrazole analogue, demonstrated significant inhibitory effects in both enzyme and cell-based luciferase reporter assays (Jin et al., 2011).

2. Antimalarial Potential

Novel quinoline-pyrazolopyridine derivatives, related to the core structure , have shown considerable potency against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. These compounds underwent both in vitro and in vivo evaluations, with some analogues demonstrating significant antimalarial activity (Saini et al., 2016).

3. Synthesis for Antimicrobial Agents

Pyrazolo[3,4-d]pyrimidine derivatives, including the 4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline framework, have been synthesized and tested for antimicrobial properties. These compounds have shown potential in antibacterial and antifungal activity studies (Holla et al., 2006).

4. ATM Kinase Inhibition

A novel series of 3-quinoline carboxamides, structurally related to the compound , have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These molecules exhibited potent inhibitory effects and have been considered for their potential use in probing ATM inhibition in vivo (Degorce et al., 2016).

5. Iridium(III) Complexes for Anticancer Activity

Iridium(III) complexes based on a pyrazole-appended quinoline-based BODIPY, which is structurally similar to the compound , have been synthesized and evaluated for anticancer activity. These complexes have shown promise in binding with DNA and proteins, and have demonstrated cytotoxicity against cancer cell lines (Paitandi et al., 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s not possible to provide detailed safety and hazard information .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery, materials science, and more. Future research could involve exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4/c1-12-5-4-8-17(21-12)18-15(11-20-22-18)13-9-10-19-16-7-3-2-6-14(13)16/h2-11H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTYZDORHCDZPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC=NC4=CC=CC=C34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80440480
Record name 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(6-Methylpyridin-2-yl)-1H-pyrazol-4-yl)quinoline

CAS RN

607737-87-1
Record name 4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80440480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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